3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine

Lipophilicity Drug Design ADME

3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1393101-44-4) is a heterocyclic aromatic amine composed of a 3-methylpyrazole core connected to a pyrimidine ring via a methylene linker at the N1 position, bearing a primary amine at the 4-position of the pyrazole. With a molecular weight of 189.22 g/mol and a balanced computed XLogP3 of -0.1 , this compound belongs to the pyrazol-4-amine chemical class that has been extensively exploited in medicinal chemistry as a privileged scaffold for kinase inhibitor design, notably in LRRK2 , CDK2 , and BTK inhibitor programs.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
Cat. No. B13067754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1N)CC2=NC=CC=N2
InChIInChI=1S/C9H11N5/c1-7-8(10)5-14(13-7)6-9-11-3-2-4-12-9/h2-5H,6,10H2,1H3
InChIKeyCYWNZZKFLRJOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine: A Structurally Differentiated Pyrazole-Pyrimidine Building Block for Kinase-Targeted Drug Discovery


3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1393101-44-4) is a heterocyclic aromatic amine composed of a 3-methylpyrazole core connected to a pyrimidine ring via a methylene linker at the N1 position, bearing a primary amine at the 4-position of the pyrazole. With a molecular weight of 189.22 g/mol and a balanced computed XLogP3 of -0.1 [1], this compound belongs to the pyrazol-4-amine chemical class that has been extensively exploited in medicinal chemistry as a privileged scaffold for kinase inhibitor design, notably in LRRK2 [2], CDK2 [3], and BTK inhibitor programs.

Why 3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine Cannot Be Replaced by Close Structural Analogs: Evidence-Based Differentiation for Scientific Procurement


Although compounds within the N-(pyrimidinyl)-pyrazol-4-amine family share a common core, seemingly minor structural variations—the presence or absence of a single methyl group, the nature of the pyrazole-pyrimidine linkage (methylene spacer versus direct attachment), and the pyrimidine regioisomerism—produce quantifiably distinct physicochemical profiles that critically affect lipophilicity (XLogP3 spans from -0.5 to +0.3 across analogs), conformational degrees of freedom, and molecular weight [1]. Because downstream performance in fragment-based screening, PROTAC linker attachment, and kinase selectivity is exquisitely sensitive to these parameters [2], generic substitution without head-to-head data risks altered cellular permeability, metabolic stability, and target engagement.

Quantitative Differentiation Evidence for 3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine Against Four Closest Structural Analogs


Lipophilicity (XLogP3) Control: The 3-Methyl Group Shifts the Target Compound into an Optimal Range for Passive Permeability Compared to the Des-Methyl Analog

The target compound exhibits a computed XLogP3 of -0.1, compared to -0.5 for the des-methyl analog 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine. This represents a +0.4 log unit increase attributable solely to the 3-methyl substituent, shifting lipophilicity from a suboptimal negative range (associated with poor passive membrane permeability) toward the preferred range of 0–3 for orally bioavailable drugs [1][2]. By contrast, direct-attachment analogs lacking the methylene linker (3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-amine and its 4-pyrimidinyl regioisomer) both have XLogP3 = 0.2, while the bulkier 3,5-dimethyl analog reaches XLogP3 = 0.3—values that may increase non-specific protein binding and reduce aqueous solubility [3].

Lipophilicity Drug Design ADME XLogP3 Permeability

Conformational Flexibility: The Methylene Linker Provides 2 Rotatable Bonds vs. 1 for Direct-Attachment Analogs, Enabling Adaptation to Non-Planar Kinase Binding Pockets

The target compound and its des-methyl and 3,5-dimethyl analogs each possess 2 rotatable bonds (the methylene linker plus the pyrimidine ring rotation), whereas the direct-attachment analogs (3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-4-amine and its 4-pyrimidinyl regioisomer) are restricted to a single rotatable bond [1][2]. The additional torsional degree of freedom allows the pyrimidine ring to adopt conformations that deviate from coplanarity with the pyrazole, which is critical for occupying bent or kinked ATP-binding pockets such as those found in LRRK2 and CDK2 kinases [3]. Notably, the crystal structure of PF-04447943, a PDE9 inhibitor that incorporates the same methylene-linked pyrimidin-2-ylmethyl motif, confirms that the linker enables a distinct binding pose unattainable by directly attached pyrimidine derivatives [4].

Conformational Flexibility Kinase Binding Rotatable Bonds Structure-Based Design

Molecular Weight Differentiation: The Target Compound (189.22 g/mol) Occupies a Favorable Fragment-Like Space Between the Lighter Des-Methyl Analog (175.19) and the Heavier 3,5-Dimethyl Analog (203.24)

The molecular weight of 189.22 g/mol positions the target compound within the Rule of Three guidelines for fragment-based screening (MW < 300), while providing a single methyl substituent that can probe hydrophobic sub-pockets without exceeding the 200 Da threshold often used to define high-quality fragment libraries [1]. The des-methyl analog (MW = 175.19) lacks this methyl probe, whereas the 3,5-dimethyl analog (MW = 203.24) exceeds 200 Da, potentially reducing its appeal for fragment library inclusion [2]. Moreover, the difference of +14.03 Da relative to the direct-attachment analogs (MW = 175.19) corresponds precisely to one methylene unit, confirming that the mass increment is localized to the linker rather than the heterocyclic core [3].

Fragment-Based Drug Discovery Molecular Weight Lead Optimization Library Design

Methyl Group Shield Effect: The 3-Methyl Substituent on the Pyrazole Ring Is Expected to Reduce Metabolic N-Acetylation of the 4-Amino Group Relative to the Des-Methyl Analog

The 4-amino group on the pyrazole ring is a known metabolic liability in similar heterocyclic amines, subject to N-acetylation by N-acetyltransferases (NAT1/NAT2) and subsequent clearance [1]. The presence of the 3-methyl group ortho to the 4-amino substituent introduces steric hindrance that has been shown in analogous pyrazole systems to reduce the rate of N-acetylation by approximately 2- to 5-fold compared to unsubstituted analogs, as measured by intrinsic clearance in human hepatocyte assays [2]. While direct comparative data for this specific compound pair are not available, the class-level precedent from structurally related 3-methyl-4-aminopyrazoles supports a meaningful metabolic stability advantage over the des-methyl analog (1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine), which lacks this ortho-methyl shield [3].

Metabolic Stability N-Acetylation Steric Shielding Hepatic Clearance

Synthetic Accessibility and Vendor Sourcing: The Target Compound Is Available at 95% Purity with a Defined CAS Registry Number, Reducing Procurement Risk Relative to Less-Characterized Analogs

The target compound (CAS 1393101-44-4) is commercially available from Leyan at 95% purity with catalog number 2017365 , and is also listed on Chemsrc with a full CAS registry entry . In contrast, the 3,5-dimethyl analog (CAS 1248028-27-4) is listed primarily by specialty vendors with limited batch documentation , and the 4-pyrimidinyl regioisomer (CAS 2110468-39-6) appears only in the PubChem database without commercial vendor links as of 2026 [1]. The des-methyl analog (CAS 1339145-54-8) is available from Enamine at 95% purity , providing a comparable purity benchmark. The established CAS registry for the target compound ensures unambiguous identity verification and facilitates compliance with institutional chemical inventory systems.

Vendor Sourcing Chemical Procurement Purity Supply Chain CAS Registry

Optimal Application Scenarios for 3-Methyl-1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Targeting Kinase ATP-Binding Pockets

With a MW of 189.22 g/mol (compliant with the Rule of Three) and an XLogP3 of -0.1, this compound is well-suited as a fragment hit for kinases with bent or kinked ATP pockets. Its 2 rotatable bonds allow the pyrimidine to sample non-coplanar conformations, while the 3-methyl group provides a hydrophobic probe absent in the des-methyl analog [1][2]. Fragment libraries incorporating this scaffold have yielded potent CDK2 inhibitors with IC50 values as low as 0.29 nM after elaboration [3].

LRRK2 Inhibitor Intermediate for Neurodegenerative Disease Programs

The pyrazol-4-amine core with a pyrimidine attachment at N1 is a recognized chemotype in LRRK2 inhibitor patents from Genentech and Denali Therapeutics [1]. The methylene linker differentiates this compound from direct-attachment analogs that lack the conformational flexibility required to occupy the LRRK2 binding site [2]. The target compound can serve as a key intermediate for preparing more elaborated LRRK2 inhibitors through functionalization of the 4-amino group.

PROTAC Linker Attachment via the 4-Amino Handle

The primary aromatic amine at the pyrazole 4-position provides a reactive site for linker attachment in PROTAC (PROteolysis TArgeting Chimera) design. The 3-methyl group may sterically shield this amine from premature metabolic N-acetylation, potentially improving the pharmacokinetic stability of the resulting PROTAC molecule relative to conjugates derived from the des-methyl analog [1].

Selective PDE9 Inhibitor Scaffold Exploration

The methylene-linked pyrimidin-2-ylmethyl motif is a critical structural feature of PF-04447943, a clinical-stage PDE9 inhibitor with cognitive-enhancing properties [1]. The target compound contains this exact linker geometry, making it a suitable starting point for medicinal chemistry campaigns aimed at identifying novel PDE9 inhibitors with improved selectivity over other PDE isoforms, wherein the 3-methyl and 4-amino substituents on the pyrazole can be diversified to explore SAR [2].

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